REACTION_CXSMILES
|
C([Li])CCC.[C:6](#[N:8])[CH3:7].[Cl:9][C:10]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[C:11]=1[C:12](OC)=[O:13]>C1COCC1>[Cl:9][C:10]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[C:11]=1[C:12](=[O:13])[CH2:7][C:6]#[N:8]
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Name
|
|
Quantity
|
20.1 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OC)C(=CC=C1)Cl
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
|
Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
the reaction stirred at the temperature for 45 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
The reaction stirred at −78° C. for 0.5 hr
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The solution was quenched with methanol
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
ADDITION
|
Details
|
The material was diluted with water and 1N HCl
|
Type
|
EXTRACTION
|
Details
|
The solution was then extracted with Ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)C(CC#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.08 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |